molecular formula C11H20O6 B034751 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate CAS No. 19812-60-3

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate

Cat. No. B034751
CAS RN: 19812-60-3
M. Wt: 248.27 g/mol
InChI Key: QUASZQPLPKGIJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acrylate polymers with oligooxyethylene side groups, including those similar to 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, often involves polymerization techniques such as atom transfer radical polymerization (ATRP). ATRP has been utilized for preparing well-defined hydroxyl-terminated polyacrylates, which are subsequently reacted with agents like toluene diisocyanate (TDI) to synthesize urethane variants, showcasing controlled molecular weights and functionalities (Wang Hongdan, 2010).

Molecular Structure Analysis

The molecular structure of acrylate compounds, including 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, can be characterized using spectroscopic methods. For instance, confocal micro-Raman and infrared spectroscopy have been employed to study the phase separation of acrylate polymers, revealing insights into the molecular interactions and structural dynamics of these materials (Y. Maeda, Hideo Yamauchi, T. Kubota, 2009).

Chemical Reactions and Properties

Acrylate polymers exhibit a variety of chemical reactions due to the reactive acrylate group. For example, the anionic polymerization of acrylic monomers can be enhanced by ligated anionic living polymerization, demonstrating the influence of ligands on polymerization kinetics and polymer properties (Jin-shan Wang et al., 1994). Furthermore, the modification of epoxy resins with acrylate-acrylic acid copolymers illustrates the chemical versatility of acrylates in creating materials with tailored properties (D. Ratna, A. K. Banthia, 2000).

Physical Properties Analysis

The physical properties of acrylate polymers, such as phase transition temperatures and solubility in water, are critical for their application in responsive materials. Studies on block copolymers comprising ethoxytri(ethylene glycol) acrylate units have shown temperature-dependent micellization/dissociation transitions in water, highlighting the thermosensitive nature of these materials (Xueguang Jiang et al., 2008).

Chemical Properties Analysis

Acrylate polymers, including those based on 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, are characterized by their reactive acrylate groups, which facilitate various chemical modifications and copolymerizations. These reactions enable the production of a vast range of materials with specific chemical functionalities and properties suited for different applications (B. Yamada, S. Kobatake, O. Konosu, 1996).

Scientific Research Applications

Polymer Synthesis and Modification

Acrylates, including "2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate", are widely utilized in synthesizing and modifying polymers. They serve as crucial monomers in producing acrylic polymers and copolymers, which are integral to various applications such as plastics, adhesives, and coatings due to their excellent adhesive properties and resistance to weathering and UV radiation. These polymers are used in a range of industries, including automotive, construction, and electronics, for coatings, sealants, and encapsulants (M. Suh et al., 2018)(Suh et al., 2018).

Medical and Biotechnological Applications

Acrylates play a significant role in medical and biotechnological applications, particularly in designing drug delivery systems and hydrogels for tissue engineering. Hydroxyethylcellulose grafted with acrylates can form hydrogels that are biocompatible, biodegradable, and have tunable physical properties, making them suitable for controlled drug release, wound dressings, and as scaffolds for tissue regeneration (Aqdas Noreen et al., 2020)(Noreen et al., 2020).

Water Treatment Technologies

The synthesis of crosslinked polyvinyl alcohol (PVA) membranes incorporating acrylate monomers enhances membranes' chemical resistance and anti-fouling capabilities. These modified membranes are highly effective in water treatment applications, including desalination and wastewater treatment, due to their improved thermal and chemical stability and high water permeability (B. Bolto et al., 2009)(Bolto et al., 2009).

Environmental Sustainability

Chemical recycling of poly(ethylene terephthalate) (PET) waste through glycolysis, where acrylates serve as catalysts, presents an environmentally sustainable method to repurpose PET into valuable secondary materials. These materials can be utilized to produce unsaturated polyester resins, coatings, and adhesives, contributing to waste reduction and resource conservation (G. Karayannidis & D. Achilias, 2007)(Karayannidis & Achilias, 2007).

Advanced Material Design

Acrylates are instrumental in developing photo-curable resins for 3D printing, offering rapid curing, fine spatial resolution, and the fabrication of complex structures. Modifying acrylate-based photopolymers improves their mechanical properties, such as toughness and impact resistance, expanding their applications in dental fillings, biomedical devices, and consumer goods (Samuel Clark Ligon-Auer et al., 2016)(Ligon-Auer et al., 2016).

properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12/h2,12H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUASZQPLPKGIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173532
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
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Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate

CAS RN

19812-60-3
Record name Tetraethylene glycol acrylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate
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